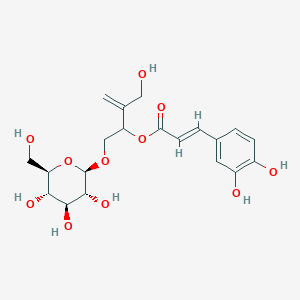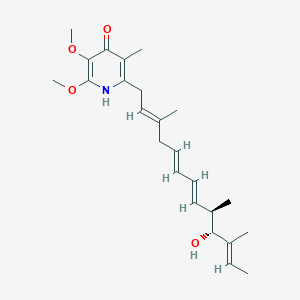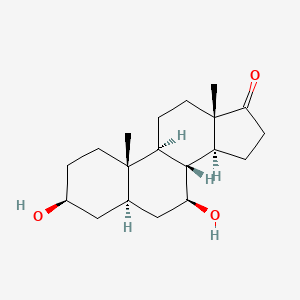
Caplyta
Descripción general
Descripción
Caplyta, sold under the brand name this compound, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is a novel, first-in-class agent developed by Intra-Cellular Therapies under a license from Bristol-Myers Squibb . This compound is known for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmitter systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lumateperone involves several key steps, starting from commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . This is followed by a series of reduction, N-methylation, and desethoxycarbonylation steps to yield the final product .
Industrial Production Methods
Industrial production of lumateperone follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of inexpensive starting materials and efficient synthetic steps, such as the avoidance of borane-based reduction, makes the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Caplyta undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of lumateperone include:
- Sodium nitrite
- Zinc
- Sodium cyanoborohydride
- Trifluoroacetic acid
- Borane-THF complex
Major Products
The major products formed from these reactions are various intermediates that eventually lead to the final product, lumateperone .
Aplicaciones Científicas De Investigación
Caplyta has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis of complex tetracyclic structures.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding profiles.
Medicine: Primarily used for the treatment of schizophrenia and bipolar depression.
Mecanismo De Acción
Caplyta exerts its effects through a unique mechanism of action that involves the modulation of multiple neurotransmitter systems. It acts as a receptor antagonist of the serotonin 5-HT2A receptor and several dopamine receptors (D1, D2, and D4) with lower affinity . Additionally, it has moderate serotonin transporter reuptake inhibition and off-target antagonism at alpha-1 receptors . This multi-faceted mechanism contributes to its efficacy in treating schizophrenia and bipolar depression .
Comparación Con Compuestos Similares
Similar Compounds
Cariprazine: Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Lamotrigine: Used to stabilize mood in bipolar disorder.
Olanzapine: An effective antipsychotic with a different receptor binding profile.
Risperidone: Commonly used for schizophrenia but with a different side effect profile.
Uniqueness
Caplyta is unique due to its selective and simultaneous modulation of serotonin, dopamine, and glutamate neurotransmitter systems . This distinct mechanism of action allows it to effectively treat both positive and negative symptoms of schizophrenia while minimizing adverse effects .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)
